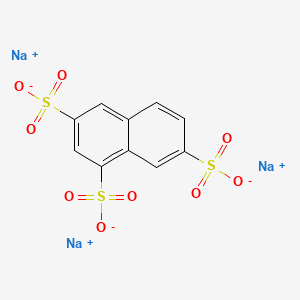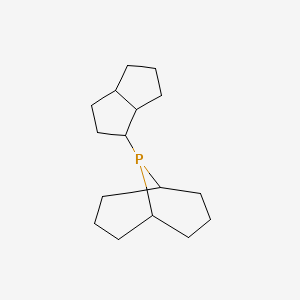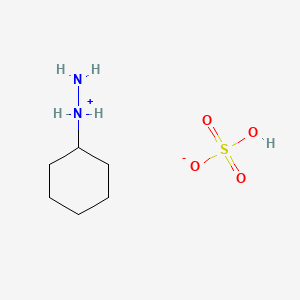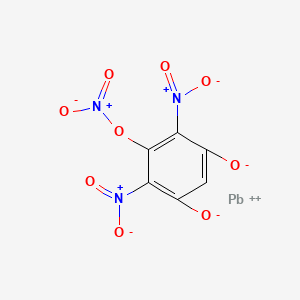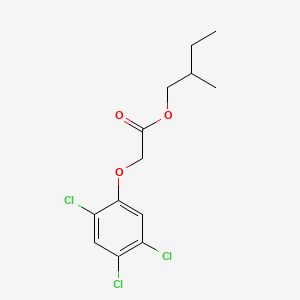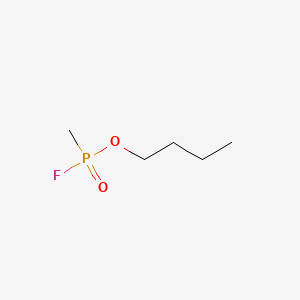
Butyl methylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₅H₁₂FO₂P and a molecular weight of 154.1197 g/mol . It is known for its use in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of butyl methylphosphonofluoridate typically involves the reaction of butyl alcohol with methylphosphonofluoridic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced techniques such as gas chromatography to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Butyl methylphosphonofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of butyl methylphosphonic acid and hydrofluoric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions, although these reactions are less common.
Wissenschaftliche Forschungsanwendungen
Butyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Wirkmechanismus
The mechanism of action of butyl methylphosphonofluoridate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can cause an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds .
Vergleich Mit ähnlichen Verbindungen
Butyl methylphosphonofluoridate can be compared with other similar compounds such as:
- Ethyl methylphosphonofluoridate
- Isopropyl methylphosphonofluoridate
- Sec-butyl methylphosphonofluoridate
These compounds share similar chemical structures and properties but differ in their alkyl groups, which can affect their reactivity and applications. This compound is unique due to its specific alkyl group, which influences its physical and chemical properties .
Eigenschaften
CAS-Nummer |
352-63-6 |
|---|---|
Molekularformel |
C5H12FO2P |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
1-[fluoro(methyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H12FO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |
InChI-Schlüssel |
DPBYNDKWLKHTAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


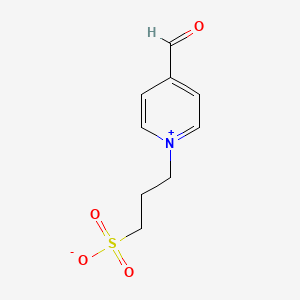

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)





![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
